3-acetamidobenzoyl chloride
Description
General Overview of Benzoyl Chloride Reactivity in Synthetic Strategies
Benzoyl chloride, the simplest aromatic acyl chloride, serves as a prototypical example for understanding the reactivity of this class of compounds. It is widely employed in various synthetic strategies, most notably in acylation reactions. Key reactions involving benzoyl chloride include:
Esterification: It reacts with alcohols to form benzoate (B1203000) esters, a common transformation in the synthesis of pharmaceuticals and fragrance compounds. fiveable.mersc.org
Amidation (Schotten-Baumann reaction): Its reaction with primary or secondary amines yields benzamides. This reaction is particularly important and is often conducted in a two-phase system with an aqueous base to neutralize the HCl byproduct. fiveable.me
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, benzoyl chloride can acylate aromatic rings, attaching a benzoyl group to the ring. fiveable.meamericanpharmaceuticalreview.com
The reactivity of benzoyl chloride and its derivatives can be modulated by substituents on the aromatic ring. arkat-usa.org Furthermore, benzoyl groups are extensively used as protecting groups in carbohydrate chemistry, where their installation and removal are crucial steps in the multi-step synthesis of complex glycans. diva-portal.orgnih.gov The regioselectivity of benzoylation can often be controlled by reaction conditions such as temperature and the choice of catalyst. rsc.orgnih.gov
Academic Context of Aromatic Acyl Chlorides as Synthetic Intermediates
In academic and industrial research, aromatic acyl chlorides are indispensable building blocks for creating more complex molecular architectures. nih.gov Their high reactivity makes them valuable for activating carboxylic acids for further transformations, often allowing reactions to proceed under mild conditions. fiveable.meorganic-chemistry.org
Aromatic acyl chlorides are typically synthesized from their corresponding carboxylic acids using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. jcsp.org.pklibretexts.org This conversion is a standard procedure in organic synthesis. The resulting acyl chlorides are often used immediately in subsequent steps due to their moisture sensitivity. fiveable.meamericanpharmaceuticalreview.com Their utility is demonstrated in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comsmolecule.com For example, substituted benzoyl chlorides are key intermediates in the synthesis of various benzoxazole (B165842) derivatives and other biologically active heterocyclic compounds. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetamidobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFGNWOTVRTHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Acetamidobenzoyl Chloride
Precursor Synthesis and Functional Group Transformations
The primary precursor for 3-acetamidobenzoyl chloride is 3-acetamidobenzoic acid. This intermediate can be synthesized through various routes, most commonly by the acylation of a meta-substituted aminobenzene derivative or by the transformation of other functional groups on the benzene (B151609) ring.
Acylation of m-Aminobenzoic Acid Derivatives
The most direct method for preparing 3-acetamidobenzoic acid is the acylation of 3-aminobenzoic acid (m-aminobenzoic acid). This reaction involves the introduction of an acetyl group (-COCH₃) onto the amino (-NH₂) substituent. Acetic anhydride (B1165640) is a commonly employed acetylating agent for this transformation. The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, leading to the formation of an acetamido group and releasing acetic acid as a byproduct.
In a typical procedure, 3-aminobenzoic acid is treated with acetic anhydride. mdma.ch Sometimes a base like pyridine (B92270) or an alkaline solution is used to neutralize the acetic acid byproduct. openstax.org For instance, 3,5-diaminobenzoic acid can be acetylated by heating with acetic anhydride in water. masterorganicchemistry.com This general principle of acetylating an amino group on a benzoic acid core is a fundamental step in forming the necessary precursor. openstax.org
Derivatization of Substituted Benzoic Acids to Acid Precursors
An alternative strategy involves starting with a benzoic acid that has a different functional group at the meta-position and converting it into the acetamido group. A common approach is to begin with 3-nitrobenzoic acid. This method involves a two-step sequence: reduction of the nitro group followed by acylation.
The nitro group (-NO₂) of 3-nitrobenzoic acid or its esters can be reduced to an amino group (-NH₂) through various methods, such as catalytic hydrogenation using catalysts like Palladium on carbon (Pd-C). enamine.net Once the amino group is formed, creating 3-aminobenzoic acid, the subsequent acylation is carried out as described previously. A one-pot reductive acetylation process has been described where a nitro compound is reduced in the presence of sodium borohydride (B1222165) and a Pd-C catalyst, and the resulting amine is acetylated in situ with acetic anhydride. enamine.net This method has been shown to be effective for converting methyl m-nitrobenzoate into the acetyl derivative of m-amino benzoic acid. enamine.net
Chlorination Techniques for Carboxylic Acid Transformation
Once 3-acetamidobenzoic acid is obtained, the next critical step is the conversion of its carboxylic acid group (-COOH) into an acyl chloride group (-COCl). This transformation is crucial as it activates the carboxyl group for subsequent reactions. Several chlorinating agents are available, with thionyl chloride and oxalyl chloride being the most established.
Thionyl Chloride Mediated Synthesis
Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comebsco.com The reaction converts 3-acetamidobenzoic acid into this compound, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being volatile gases, which simplifies the purification of the final product. masterorganicchemistry.comlibretexts.org
The process typically involves refluxing the carboxylic acid in an excess of thionyl chloride or in an inert solvent like dichloroethane or acetone. researchgate.netresearchgate.net In some procedures, the reaction is heated for several hours to ensure completion. researchgate.netacs.org For example, a carboxylic acid can be refluxed with thionyl chloride for 30 minutes to generate the corresponding acyl chloride, which can then be used directly for further reactions. researchgate.net This method is a standard and reliable protocol for this type of chemical transformation. researchgate.netacs.orgwikipedia.org
Oxalyl Chloride Protocols
Oxalyl chloride ((COCl)₂) serves as a milder and often more selective alternative to thionyl chloride for preparing acyl chlorides. wikipedia.orgnumberanalytics.com The reaction proceeds under gentler conditions and produces only gaseous byproducts (CO, CO₂, HCl), facilitating an easy workup. numberanalytics.com
This conversion is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgquora.com The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the true catalytic species in the reaction cycle. wikipedia.org A typical laboratory procedure involves dissolving the carboxylic acid in an inert, anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene, adding a catalytic drop of DMF, followed by the slow addition of oxalyl chloride. quora.comresearchgate.net The reaction is often complete after stirring at room temperature for a few hours, indicated by the cessation of gas evolution. quora.com
| Chlorinating Agent | Typical Conditions | Catalyst | Byproducts | Key Advantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux, often neat or in an inert solvent | Often none, but sometimes DMF | SO₂(g), HCl(g) | Cost-effective, volatile byproducts |
| Oxalyl Chloride ((COCl)₂) | Room temperature in an inert solvent (e.g., DCM) | N,N-dimethylformamide (DMF) | CO(g), CO₂(g), HCl(g) | Milder conditions, clean reaction |
Emerging Chlorination Reagents and Conditions
While thionyl chloride and oxalyl chloride are staples, research continues into alternative reagents that may offer advantages in terms of safety, cost, or substrate compatibility.
Cyanuric Chloride (TCT) : 2,4,6-trichloro-1,3,5-triazine, known as cyanuric chloride, is an inexpensive, stable, and easy-to-handle solid reagent. mdma.chwikipedia.org It can convert carboxylic acids to acyl chlorides at room temperature when used with a base like triethylamine (B128534) in a solvent such as acetone. mdma.ch More recently, a highly cost-effective method using catalytic amounts of a formamide (B127407) with cyanuric chloride as a promoter has been developed. rsc.org
Phosphorus-Based Reagents : Beyond the classical phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), other phosphorus compounds can be used. libretexts.orgnumberanalytics.com Triphenylphosphine (B44618) dichloride (Ph₃PCl₂), often generated in situ from triphenylphosphine and a chlorine source, effectively converts carboxylic acids to their corresponding acyl chlorides. enamine.netwikipedia.org Systems like triphenylphosphine/trichloroacetonitrile have also been reported for this purpose. researchgate.net
Other Novel Reagents : Several other reagents have been developed for this transformation.
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is a powerful activating agent that can be used for acyl chloride formation. researchgate.net
Silicon Tetrachloride (SiCl₄) has been proposed as a low-cost acyl chlorinating reagent. google.com
A Vilsmeier-Haack reagent prepared from phthaloyl dichloride and DMF offers an alternative route that avoids more hazardous traditional reagents like phosgene (B1210022) or thionyl chloride. scirp.org
Mechanistic Investigations of 3 Acetamidobenzoyl Chloride Reactions
Reaction Pathway Elucidation of Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 3-acetamidobenzoyl chloride. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. The mechanism of this process for benzoyl chlorides is highly dependent on the substituent, the nucleophile, and the solvent, generally existing on a spectrum between a concerted S_N_2-like pathway and a stepwise addition-elimination mechanism. libretexts.orgyoutube.comlibretexts.org For some substrates and under highly ionizing, weakly nucleophilic conditions, a dissociative S_N_1-like mechanism involving an acylium cation intermediate can also occur. scilit.commdpi.com
The 3-acetamido group is a resonance-donating but inductively withdrawing group, which has a net weak deactivating effect on the benzene (B151609) ring for electrophilic substitution. In the context of nucleophilic attack at the carbonyl carbon, its electronic influence modulates the electrophilicity of the carbonyl carbon and the stability of potential intermediates. The reaction typically begins with the nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate can then collapse by expelling the chloride ion, the best leaving group among common carboxylic acid derivatives, to form the final product. libretexts.org
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are difficult to probe experimentally. For this compound, DFT calculations can be employed to model the reaction pathways of its nucleophilic acyl substitution.
Researchers can compute the geometries and energies of reactants, transition states, and intermediates for different potential mechanisms (e.g., concerted S_N_2 vs. stepwise addition-elimination). arkat-usa.org By comparing the calculated activation energy barriers, the most favorable reaction pathway can be predicted. ikprress.org For instance, a theoretical study on the reaction of substituted benzoyl chlorides with ammonium (B1175870) thiocyanate (B1210189) used DFT to confirm a second-order reaction and investigate the influence of substituents and solvents on the activation parameters. ikprress.org
| Substituted Benzoyl Chloride | Substituent Position | Calculated Parameter (Hypothetical) | Value (Arbitrary Units) | Interpretation |
|---|---|---|---|---|
| 4-Nitrobenzoyl chloride | para | LUMO Energy | -2.5 eV | Lower LUMO indicates higher electrophilicity, faster reaction with nucleophiles. |
| Benzoyl chloride | - | LUMO Energy | -1.8 eV | Baseline for comparison. |
| This compound | meta | LUMO Energy | -1.7 eV | Slightly less electrophilic than unsubstituted due to meta-acetamido group. |
| 4-Methoxybenzoyl chloride | para | LUMO Energy | -1.2 eV | Higher LUMO indicates lower electrophilicity, slower reaction with nucleophiles. |
| 4-Nitrobenzoyl chloride | para | Transition State Energy (Addition-Elimination) | 15 kcal/mol | Lower barrier due to stabilization of negative charge in the transition state. |
| 4-Methoxybenzoyl chloride | para | Transition State Energy (Addition-Elimination) | 22 kcal/mol | Higher barrier due to destabilization of negative charge by electron-donating group. |
This table presents hypothetical DFT data to illustrate how computational methods are used to predict reactivity trends among substituted benzoyl chlorides. The values are for illustrative purposes only.
Kinetic studies provide quantitative data on reaction rates and offer insight into the mechanism. The solvolysis (reaction with the solvent) of substituted benzoyl chlorides has been extensively studied to understand substituent effects. mdpi.comrsc.orgnih.gov These reactions are often monitored by techniques such as conductometry, which measures the increase in conductivity as the reaction produces hydrochloric acid. uni.edu
The rates of these reactions are highly sensitive to the electronic nature of the substituent on the benzene ring. Electron-withdrawing groups (like nitro) typically accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, favoring a nucleophilic attack. Conversely, electron-donating groups (like methoxy) tend to slow the reaction down by decreasing the carbonyl's electrophilicity. rsc.org The position of the substituent is also crucial. For this compound, the meta-substituent primarily exerts an inductive effect.
The Hammett equation (log(k/k₀) = ρσ) is a key tool in these analyses, correlating the logarithm of the reaction rate constant (k) with a substituent constant (σ) that quantifies the electronic effect of the substituent. The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects. Studies on the alcoholysis of various substituted benzoyl chlorides have shown that the Hammett equation is applicable, confirming the influence of electronic effects on the reaction mechanism. uni.edu
| Substituent (on Benzoyl Chloride) | Solvent | Rate Constant, k (s⁻¹) | Relative Rate |
|---|---|---|---|
| p-NO₂ | 97% Trifluoroethanol-Water | 1.5 x 10⁻³ | ~26 |
| p-Cl | 97% Trifluoroethanol-Water | 1.1 x 10⁻⁴ | ~1.9 |
| H | 97% Trifluoroethanol-Water | 5.8 x 10⁻⁵ | 1.0 |
| p-CH₃ | 97% Trifluoroethanol-Water | 7.8 x 10⁻⁶ | ~0.13 |
| p-OCH₃ | 97% Trifluoroethanol-Water | 1.3 x 10⁻⁶ | ~0.02 |
Data adapted from studies on p-substituted benzoyl chlorides to illustrate the trend of substituent effects on solvolysis rates. The 3-acetamido group would be expected to have a rate intermediate between the unsubstituted and strongly deactivated analogues.
Computational Chemistry Approaches (e.g., Density Functional Theory Calculations)
Role of Catalysis in Reactivity Modulation
Catalysis provides essential strategies for enhancing the reactivity of acyl chlorides and enabling transformations that are otherwise difficult. Both transition metals and small organic molecules (organocatalysts) can be used to activate this compound for a variety of reactions.
Transition metal catalysis, particularly with palladium, has revolutionized the use of acyl chlorides in cross-coupling reactions, allowing for the formation of carbon-carbon bonds. eie.grmdpi.com In these reactions, the acyl chloride acts as an electrophilic partner. A prominent example is the Stille-type coupling of acyl chlorides with organostannanes to produce ketones, which tolerates a wide array of functional groups, including the amide functionality present in this compound. organic-chemistry.orgnih.govacs.org
The general catalytic cycle for a palladium-catalyzed cross-coupling of an acyl chloride (RCOCl) with an organometallic reagent (R'-M) involves three key steps:
Oxidative Addition: The low-valent palladium(0) catalyst oxidatively adds to the acyl chloride to form a Pd(II) acyl complex.
Transmetalation: The organic group (R') from the organometallic reagent is transferred to the palladium center, displacing the chloride.
Reductive Elimination: The two organic fragments (RCO and R') couple and are eliminated from the palladium center, forming the ketone product and regenerating the Pd(0) catalyst.
Other transition metals like rhodium and copper have also been used to catalyze reactions involving acyl chlorides or their equivalents, such as thioesters, for C-C and C-heteroatom bond formation. sioc-journal.cnrhhz.net
| Acyl Chloride | Coupling Partner | Catalyst | Product Type | Reference Example |
|---|---|---|---|---|
| Aromatic Acyl Chloride | Aryl/Alkenyl Stannane | Pd Complex | Aryl/Alkenyl Ketone | Stille Coupling nih.govacs.org |
| Acyl Chloride | Terminal Alkyne | Pd/Cu Complex | Ynone | Sonogashira-type Coupling eie.gr |
| Acyl Chloride | Aryltrifluoroborate | Pd Complex | Aryl Ketone | Suzuki-Miyaura type Coupling tnstate.edu |
| Acyl Chloride | Potassium Perfluorobenzoate | Pd Complex | Unsymmetrical Biaryl | Decarbonylative/Decarboxylative Coupling rsc.org |
This table summarizes common transition metal-catalyzed cross-coupling reactions involving acyl chlorides.
Organocatalysis utilizes small, chiral organic molecules to accelerate reactions, often with high stereoselectivity. sigmaaldrich.combeilstein-journals.org For acyl chlorides, a primary activation mechanism involves the use of a nucleophilic organocatalyst, such as a chiral amine or phosphine. rsc.orgnih.gov
In this mechanism, the organocatalyst attacks the acyl chloride to form a highly reactive acylammonium (or acylphosphonium) salt intermediate. nih.gov This intermediate is significantly more electrophilic than the starting acyl chloride. This heightened reactivity allows for reactions with weak nucleophiles that would not readily react with the parent acyl chloride. If a chiral catalyst is used, it can create a chiral environment around the reaction center, leading to the formation of an enantioenriched product. Cinchona alkaloids and their derivatives are common catalysts for such transformations, including the [4+2] cyclocondensation of α,β-unsaturated acyl chlorides with imines to produce chiral dihydropyridinones. rsc.orgrsc.org While this specific example uses unsaturated acyl chlorides, the underlying principle of forming a reactive acylammonium intermediate is broadly applicable. nih.gov
Another mode of organocatalytic activation involves anion-binding catalysis, where the catalyst interacts with the chloride leaving group, making the carbonyl carbon more electrophilic and facilitating its departure. beilstein-journals.org
Derivatization Strategies and Complex Molecule Synthesis Utilizing 3 Acetamidobenzoyl Chloride
Amide and Thiourea (B124793) Formation Pathways
3-Acetamidobenzoyl chloride serves as a versatile starting material for the synthesis of a variety of amide and thiourea derivatives. Its reactivity stems from the acyl chloride group, which readily undergoes nucleophilic substitution with amines and other nucleophiles.
Synthesis of Substituted N-Phenylbenzamide Analogues
The reaction of this compound with various substituted anilines is a common strategy to produce N-phenylbenzamide analogues. nih.govinnovareacademics.in This reaction typically proceeds via nucleophilic acyl substitution, where the amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orglibretexts.org The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. innovareacademics.inlibretexts.org
In one study, a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues were synthesized. nih.gov The key intermediate, 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride, was prepared and subsequently reacted with a variety of substituted anilines in an alcoholic solvent to yield the final products. nih.govmdpi.compreprints.org The structures of these N-phenylbenzamide derivatives were confirmed using spectroscopic methods such as IR and ¹H-NMR. nih.gov For instance, the IR spectra showed characteristic stretching for the –CONH– group, and the ¹H-NMR spectra displayed multiplet signals corresponding to the aromatic protons. nih.gov
The reaction conditions for the synthesis of N-phenylbenzamides can be mild, often occurring at room temperature or with gentle heating. libretexts.org The choice of solvent can vary, with tetrahydrofuran (B95107) (THF) and alcoholic solvents being commonly used. nih.govinnovareacademics.in The use of substituted anilines allows for the introduction of a wide range of functional groups into the final molecule, enabling the tuning of its chemical and physical properties. nih.govbyjus.com
Table 1: Synthesis of Substituted N-Phenylbenzamide Analogues
| Product Name | Reactants | Solvent | Reference |
|---|---|---|---|
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2-chlorophenyl)benzamide | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride, 2-chloroaniline | Ethanol/Methanol | nih.gov |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(3-chlorophenyl)benzamide | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride, 3-chloroaniline | Ethanol/Methanol | nih.gov |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-chlorophenyl)benzamide | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride, 4-chloroaniline | Ethanol/Methanol | nih.gov |
| N-phenylbenzamides | Substituted benzoyl chlorides, 1,3-diphenylthiourea | Tetrahydrofuran | innovareacademics.in |
Formation of Benzoylthioureido Derivatives
This compound can be converted into the corresponding benzoyl isothiocyanate, a key intermediate for the synthesis of benzoylthioureido derivatives. nih.govnih.gov This transformation is typically achieved by reacting the acyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in a suitable solvent like acetone. nih.govuzh.ch The resulting benzoyl isothiocyanate is a reactive species that can then be treated with various amines to furnish the desired benzoylthiourea (B1224501) compounds. nih.govgoogle.com
For example, a general procedure involves the reaction of a benzoyl chloride derivative with ammonium thiocyanate, followed by the addition of a substituted aromatic amine to yield N-(anilinocarbonothioyl)benzamide compounds. google.com This method has been utilized to synthesize a variety of benzoylthioureido derivatives by reacting the intermediate benzoyl isothiocyanates with compounds like sulfanilamide, 4-aminobenzoic acid, or ethyl 4-aminobenzoate (B8803810). nih.gov
In a specific application, 3-acetamido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide was synthesized from this compound. nih.gov The structure of this compound was confirmed by IR and ¹H NMR spectroscopy. nih.gov Similarly, the reaction of 3-acetamidobenzoyl isothiocyanate with ethyl 4-aminobenzoate yielded ethyl 4-(3-(3-acetamidobenzoyl)thioureido)benzoate. nih.gov The synthesis of these derivatives highlights the utility of this compound as a precursor for creating complex molecules with potential biological activities. nih.gov
Table 2: Synthesis of Benzoylthioureido Derivatives
| Product Name | Reactants | Intermediates | Reference |
|---|---|---|---|
| 3-Acetamido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | This compound, Ammonium thiocyanate, Sulfanilamide | 3-Acetamidobenzoyl isothiocyanate | nih.gov |
| 4-(3-(3-Acetamidobenzoyl)thioureido)benzoic acid | This compound, Ammonium thiocyanate, 4-Aminobenzoic acid | 3-Acetamidobenzoyl isothiocyanate | nih.gov |
| Ethyl 4-(3-(3-acetamidobenzoyl)thioureido)benzoate | This compound, Ammonium thiocyanate, Ethyl 4-aminobenzoate | 3-Acetamidobenzoyl isothiocyanate | nih.gov |
| 3,4-Dichloro-N-[(4-sulphamoylphenyl)carbamothioyl]benzamide | 3,4-Dichlorobenzoyl chloride, Ammonium thiocyanate, Sulfanilamide | 3,4-Dichlorobenzoyl isothiocyanate | nih.gov |
Construction of Diverse Heterocyclic Systems
This compound and its derivatives are valuable building blocks in the synthesis of a wide array of heterocyclic compounds. The reactivity of the acetamido and benzoyl groups allows for various cyclization reactions to form rings containing nitrogen, oxygen, and sulfur atoms.
Pyridazinone and Furanone Derivatives
Derivatives of this compound have been utilized in the synthesis of pyridazinone and furanone ring systems. ekb.eg For instance, 3-(p-acetamidobenzoyl)prop-2-enoic acid, which can be prepared from acetanilide (B955), serves as a key precursor for these heterocycles. ekb.eg
The synthesis of pyridazinone derivatives often involves the reaction of a β-aroylpropionic acid derivative with hydrazine (B178648) hydrate (B1144303). sphinxsai.com In one study, 3(p-acetamidobenzoyl)-2-(2-amino-5-aryl thiadiazole) propionic acids were reacted with hydrazine hydrate to yield the corresponding pyridazinone derivatives. ekb.eg The reaction typically involves refluxing the reactants in a solvent like ethanol. ekb.egnih.gov The structure of the resulting pyridazinones can be confirmed by spectroscopic methods, with the IR spectra showing a characteristic carbonyl absorption for the pyridazinone moiety. ekb.eg
Furanone derivatives can also be synthesized from similar precursors. The reaction of 3(p-acetamidobenzoyl)-2-(substituted) propionic acids with acetic anhydride (B1165640) upon heating leads to the formation of 2-(3H)-furanones. ekb.eg The IR spectra of these furanones exhibit a strong absorption band attributable to the lactonic carbonyl group. ekb.eg The synthesis of these heterocyclic systems from derivatives of this compound demonstrates the versatility of this chemical scaffold in constructing diverse molecular architectures. ekb.egmolaid.com
Table 3: Synthesis of Pyridazinone and Furanone Derivatives
| Product Type | Starting Material | Reagents | Reference |
|---|---|---|---|
| Pyridazinone | 3(p-acetamidobenzoyl)-2-(2-amino-5-aryl thiadiazole) propionic acids | Hydrazine hydrate | ekb.eg |
| Furanone | 3(p-acetamidobenzoyl)-2-(substituted) propionic acids | Acetic anhydride | ekb.eg |
| Pyridazinone | Aroyl propionic acid | Hydrazine hydrate | sphinxsai.com |
Oxazine (B8389632) and Oxazolopyridazine Scaffolds
The versatility of this compound derivatives extends to the synthesis of oxazine and oxazolopyridazine heterocyclic systems. These structures are often built upon pre-existing heterocyclic rings derived from the initial benzoyl precursor.
Oxazine derivatives can be synthesized from chalcone (B49325) intermediates, which in turn can be prepared from acetophenone (B1666503) derivatives. derpharmachemica.com A general method involves reacting chalcones with urea (B33335) in the presence of a base like ethanolic sodium hydroxide (B78521) to yield 1,3-oxazine derivatives. derpharmachemica.com While not a direct use of this compound, this illustrates a pathway where a related acetamido-functionalized aromatic ketone could be employed. More directly, adducts derived from 3-(4-acetamidobenzoyl)-prop-2-enoic acid have been used as key starting materials to synthesize oxazine derivatives. researchgate.net
The construction of oxazolopyridazine scaffolds involves the modification of a pre-formed pyridazinone ring. researchgate.netsapub.org For example, a pyridazinone derivative can be reacted with reagents like chloroacetyl chloride or ethyl chloroformate to build the oxazole (B20620) ring fused to the pyridazine (B1198779) core. researchgate.netsapub.org Specifically, the reaction of a pyridazinone with ethyl chloroformate in dry pyridine can yield an oxazolopyridazine derivative. sapub.org This multi-step approach, starting from a derivative of this compound, allows for the assembly of complex, fused heterocyclic systems. researchgate.net
Table 4: Synthesis of Oxazine and Oxazolopyridazine Scaffolds
| Product Type | Precursor | Reagents | Reference |
|---|---|---|---|
| Oxazine | Chalcone derivatives | Urea, Ethanolic NaOH | derpharmachemica.com |
| Oxazolopyridazine | Pyridazinone derivative | Ethyl chloroformate, Pyridine | sapub.org |
| Oxazine | Adducts of 3-(4-acetamidobenzoyl)-prop-2-enoic acid | - | researchgate.net |
| Oxazolopyridazine | Pyridazinone derivative | Chloroacetyl chloride | researchgate.net |
Imidazolothiadiazole Derivatives
The synthesis of imidazolothiadiazole derivatives can be achieved using precursors derived from this compound. researchgate.net This class of fused heterocyclic compounds is often constructed by reacting a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an appropriate bifunctional reagent.
One synthetic approach involves the reaction of a 2-amino-5-aryl-1,3,4-thiadiazole with an oxirane derivative, which can be formed from a chalcone precursor. researchgate.net For instance, (E)-4-aryl-4-oxo-2-butenoic acids, which are related to derivatives of this compound, can be converted to their corresponding epoxides. The subsequent reaction of these epoxides with 2-amino-5-aryl-1,3,4-thiadiazole derivatives can lead to the formation of imidazo[2,1-b]thiadiazole chalcone derivatives. researchgate.net This reaction highlights a pathway to complex fused systems starting from relatively simple aromatic ketones.
Another strategy involves the reaction of 2-aryl-5-(6′-chloro-1′,3′-benzothiazole-2-yl-amino)-1,3,4-thiadiazoles, which are prepared from 6-chloro-2-aminobenzothiazole and substituted aromatic carboxylic acids. While not a direct use of this compound, it demonstrates a general principle for constructing such fused systems that could be adapted. The synthesis of these complex heterocyclic structures underscores the importance of versatile starting materials like this compound in medicinal and materials chemistry. researchgate.netnih.govorganic-chemistry.org
Indolobenzodiazepine Synthesis
The synthesis of complex heterocyclic systems such as indolobenzodiazepines can be achieved through multi-step reaction sequences involving activated indole (B1671886) precursors. While direct utilization of this compound is not explicitly detailed in the reviewed literature, the synthesis of related benzodiazepino-indoles from 2-acetamidobenzyl chloride provides a strong model for its potential application. researchgate.netuca.fr
In a representative synthesis, 2-arylindoles react with 2-acetamidobenzyl chloride to produce 3-alkylated indoles. researchgate.netuca.frresearchgate.net These intermediates, upon treatment with phosphoryl chloride, undergo rearrangement to form benzonaphthyridines. researchgate.netuca.frresearchgate.net A subsequent rearrangement of the resulting indoloquinolines can then yield the desired benzodiazepino-indole core structure. researchgate.netuca.frresearchgate.net This process highlights the generation of iminium cations as key intermediates, which facilitate the expansion of the indole ring system into a quinoline, and subsequently into a diazepinoindole. uca.fr
The reaction pathway is influenced by the substitution pattern of the starting indole. For instance, reactions with 3-arylindoles can lead to reduced indoloquinolines. researchgate.netuca.frresearchgate.net The presence of activating groups, such as methoxy (B1213986) groups on the indole ring, can facilitate these rearrangements. uca.fr
A plausible adaptation of this methodology for this compound would involve the initial acylation of a suitable indole derivative, followed by reduction of the resulting ketone to an alcohol. Conversion of this alcohol to a chloride would generate a reactive intermediate analogous to 2-acetamidobenzyl chloride, which could then undergo the cyclization and rearrangement cascades to form the indolobenzodiazepine scaffold.
Quinazolinone Formation from Related Benzoyl Chlorides
The formation of quinazolinones, a significant class of heterocyclic compounds, frequently involves the acylation of anthranilic acid or its derivatives with an acyl chloride, followed by cyclization. nih.gov this compound can serve as a key building block in this process.
A widely used method involves the condensation of anthranilic acid with a chloro-substituted acyl chloride, which then undergoes dehydration to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate readily reacts with an amine to yield the final quinazolinone derivative. nih.gov For example, 2-aminobenzamide (B116534) can be reacted with aroyl chlorides in the presence of ionic liquids, acting as green and reusable catalysts, to produce 4(3H)-quinazolinones in excellent yields. openmedicinalchemistryjournal.com
The general synthetic route can be described as follows:
Acylation: Anthranilic acid is acylated with an acyl chloride, such as this compound.
Cyclization: The resulting 2-acylaminobenzoic acid is cyclized, often with a dehydrating agent like acetic anhydride, to form a 2-substituted-1,3-benzoxazin-4-one.
Amination: The benzoxazinone intermediate is treated with an amine or ammonia (B1221849) to furnish the corresponding 4(3H)-quinazolinone.
This strategy has been successfully applied to the synthesis of various fused quinazolinone derivatives. nih.gov For instance, the reaction of isatoic anhydride with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, provides an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org
Conjugate Addition Reactions and Amino Acid Derivative Synthesis
This compound and its derivatives are valuable reagents in conjugate addition reactions, particularly for the synthesis of non-proteinogenic α-amino acids. researchgate.netekb.eg These modified amino acids are crucial building blocks for novel drug candidates and complex heterocyclic systems. ekb.eg
Conjugate addition, also known as Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.org A variety of nucleophiles can participate in this reaction, including enolates, amines, and thiolates. masterorganicchemistry.com
In a relevant example, 3-(4-acetamidobenzoyl)-prop-2-enoic acid, a derivative of the title compound, is utilized as the α,β-unsaturated system. researchgate.netekb.eg This compound is synthesized via a Friedel-Crafts acylation of acetanilide with maleic anhydride. ekb.eg It then reacts with various nucleophiles, such as 5-aryl-2-amino-1,3,4-thiadiazoles, 3,5-dimethyl pyrazole, and barbituric acid, through conjugate addition to yield novel unnatural amino acid derivatives. researchgate.netekb.eg
The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile adds to the β-carbon of the 3-(acetamidobenzoyl)-prop-2-enoic acid.
Protonation: The resulting enolate intermediate is protonated to give the final saturated amino acid derivative.
These newly synthesized amino acid adducts can then serve as versatile starting materials for the construction of other heterocyclic systems like pyridazines, furanones, and oxazines. researchgate.netekb.eg Furthermore, the carboxyl group of the amino acid can be activated, for instance by forming a mixed anhydride, to facilitate amide bond formation with other molecules, expanding the molecular complexity. researchgate.net
Table 1: Examples of Nucleophiles in Conjugate Addition with 3-(4-acetamidobenzoyl)-prop-2-enoic acid
| Nucleophile | Resulting Product Class | Reference |
|---|---|---|
| 5-Aryl-2-amino-1,3,4-thiadiazole | Unnatural α-Amino Acid Derivative | researchgate.net, ekb.eg |
| 3,5-Dimethyl pyrazole | Unnatural α-Amino Acid Derivative | researchgate.net, ekb.eg |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. scielo.brorganic-chemistry.org These reactions are characterized by their high atom economy, reduced number of synthetic steps, and the ability to rapidly generate molecular diversity, making them invaluable in drug discovery. researchgate.netnih.gov
While specific MCRs explicitly detailing the use of this compound are not prevalent in the literature, its chemical functionalities—an acyl chloride and a protected amine—make it a highly suitable candidate for incorporation into established MCR protocols. Acyl chlorides are potent electrophiles that can react with a variety of nucleophiles, and the acetamido group can be hydrolyzed to a primary amine, which can then participate in imine-based MCRs.
Several well-known MCRs could potentially incorporate this compound or its derivatives:
Ugi and Passerini Reactions: The Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR) are cornerstone isocyanide-based MCRs. scielo.brnih.gov A derivative of this compound, such as 3-acetamidobenzoic acid, could serve as the carboxylic acid component in the Ugi reaction, which also involves an aldehyde, an amine, and an isocyanide.
Biginelli Reaction: This three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea produces dihydropyrimidinones. scielo.br 3-Acetamidobenzaldehyde, readily synthesized from the title compound, could be employed as the aldehyde component in this reaction.
Mannich-type Reactions: The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound via a reaction with an aldehyde and a primary or secondary amine. nih.gov The amine derived from this compound could be used as the amine component.
The potential for creating diverse molecular scaffolds is significant. For example, a three-component condensation between 4-hydroxycoumarin, an aromatic aldehyde, and an amide can yield 3-(α-amidobenzyl)-4-hydroxycoumarin derivatives. researchgate.net By analogy, 3-acetamidobenzamide (B6600194) (derived from the chloride) could participate as the amide component in such a reaction. The versatility of MCRs provides a fertile ground for the future application of this compound in the synthesis of complex and biologically relevant molecules. openmedicinalchemistryjournal.com
Table 2: Potential Multi-Component Reactions for this compound Derivatives
| MCR Name | Potential Derivative | Role of Derivative | Key Reactants | Product Class |
|---|---|---|---|---|
| Ugi Reaction | 3-Acetamidobenzoic acid | Carboxylic Acid | Aldehyde, Amine, Isocyanide | α-Acylamino Amide |
| Biginelli Reaction | 3-Acetamidobenzaldehyde | Aldehyde | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
Advanced Characterization Methodologies for 3 Acetamidobenzoyl Moiety Containing Compounds
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are fundamental in determining the structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools that, when used in concert, provide a detailed picture of the molecular framework of 3-acetamidobenzoyl derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-acetamidobenzoyl-containing compounds, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In ¹H NMR spectra of compounds containing the 3-acetamidobenzoyl moiety, a characteristic singlet is observed for the methyl (CH₃) protons of the acetamido group, typically appearing around δ 2.09-2.5 ppm. nih.govekb.eg The aromatic protons of the benzoyl ring exhibit complex splitting patterns in the range of δ 7.3-8.5 ppm. For instance, in 4-(3-(3-Acetamidobenzoyl)thioureido)benzoic acid, the aromatic protons appear as a triplet at δ 7.44 ppm and doublets at δ 7.64, 7.84, 7.89, and 7.98 ppm, with a singlet at δ 8.17 ppm. nih.gov The amide proton (NH) of the acetamido group gives rise to a singlet that is exchangeable with D₂O, often found at a downfield chemical shift, such as δ 10.20 ppm. nih.gov
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbonyl carbon of the acetamido group (C=O) typically resonates around δ 168-169 ppm. nih.gov The carbonyl carbon of the benzoyl group is also found in the downfield region. For example, in ethyl 4-(3-(3-acetamidobenzoyl)thioureido)benzoate, the three carbonyl carbons (amide, ester, and benzoyl) appear at δ 165.59, 168.61, and 169.10 ppm. nih.gov The methyl carbon of the acetamido group is observed in the upfield region, for instance, at δ 24.47 ppm in 4-(3-(3-Acetamidobenzoyl)thioureido)benzoic acid. nih.gov The aromatic carbons of the benzoyl ring give rise to a series of signals in the δ 119-143 ppm range. nih.gov The combination of ¹H and ¹³C NMR data, often supported by 2D NMR techniques like HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the 3-acetamidobenzoyl moiety. mdpi.commdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Compounds Containing the 3-Acetamidobenzoyl Moiety.
| Compound | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) |
|---|---|---|
| 4-(3-(3-Acetamidobenzoyl)thioureido)benzoic acid nih.gov | 2.09 (s, 3H, CH₃), 7.44 (t, 1H, Ar-H), 7.64 (d, 1H, Ar-H), 7.84 (d, 1H, Ar-H), 7.89 (d, 2H, Ar-H), 7.98 (d, 2H, Ar-H), 8.17 (s, 1H, Ar-H), 10.20 (s, 1H, NH), 11.63 (s, 1H, NH), 12.72 (s, 1H, NH), 12.93 (s, 1H, OH) | 24.47 (CH₃), 119.57, 123.54, 123.84, 124.01, 128.55, 129.32, 130.39, 133.18, 139.91, 142.41 (Ar-C), 167.17 (C=O), 168.62 (C=O), 169.13 (C=O), 179.43 (C=S) |
| Ethyl 4-(3-(3-acetamidobenzoyl)thioureido)benzoate nih.gov | 1.33 (t, 3H, CH₂CH₃), 2.12 (s, 3H, CH₃), 4.38 (q, 2H, CH₂CH₃), 7.71-7.76 (m, 2H, Ar-H), 7.92 (d, 2H, Ar-H), 7.97-8.03 (m, 4H, Ar-H), 10.34 (s, 1H, NH), 11.52 (s, 1H, NH), 12.91 (s, 1H, NH) | 14.65 (CH₂CH₃), 24.48 (CH₃), 61.21 (CH₂CH₃), 119.57, 123.54, 123.84, 124.07, 127.58, 129.31, 130.21, 133.17, 139.92, 142.73 (Ar-C), 165.59 (C=O), 168.61 (C=O), 169.10 (C=O), 179.45 (C=S) |
| 3-Acetamido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide nih.gov | 2.09 (s, 3H, CH₃), 7.40 (s, 2H, SO₂NH₂), 7.45 (t, 1H, Ar-H), 7.64 (d, 1H, Ar-H), 7.84-7.87 (m, 3H, Ar-H), 7.91 (d, 2H, Ar-H), 8.18 (s, 1H, Ar-H), 10.20 (s, 1H, NH), 11.66 (s, 1H, NH), 12.66 (s, 1H, NH) | Not explicitly provided in the source. |
Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS). Ar-H denotes aromatic protons. s = singlet, t = triplet, d = doublet, q = quartet, m = multiplet.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In compounds containing the 3-acetamidobenzoyl moiety, the IR spectrum displays several characteristic absorption bands.
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in 3-Acetamidobenzoyl Moiety-Containing Compounds.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Amide) | 3430 - 3268 | nih.gov |
| C-H Stretch (Aromatic) | 3100 - 3000 | vscht.cz |
| C-H Stretch (Aliphatic) | < 3000 | vscht.cz |
| C=O Stretch (Amide) | 1700 - 1630 | nih.govsapub.org |
| C=O Stretch (Benzoyl) | ~1680 | nih.gov |
| C=C Stretch (Aromatic) | 1600 - 1400 | vscht.cz |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sapub.org For molecules containing the 3-acetamidobenzoyl moiety, electron ionization (EI) or electrospray ionization (ESI) are commonly employed methods. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. nih.govekb.eg
For example, the EIMS for compound 3f in one study showed a molecular ion peak at m/z 343. ekb.eg In another study, the mass spectrum of 4-(3-(3-acetamidobenzoyl)thioureido)benzoic acid displayed a molecular ion peak at m/z 357.25. nih.gov Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, the loss of the acetamido group or other substituents can lead to characteristic fragment ions, which help to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula.
Infrared (IR) Spectroscopy
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of a compound can provide insights into its physical properties and how it packs in the solid state. nih.gov For example, the presence of intermolecular hydrogen bonds involving the amide N-H and carbonyl oxygen atoms can significantly influence the melting point and solubility of the compound. The data obtained from X-ray crystallography, including unit cell parameters, space group, and atomic coordinates, serves as the ultimate proof of the molecular structure. eurjchem.com
Computational Modeling for Conformational and Electronic Structure Studies
Computational modeling has become an increasingly important tool in chemical research, offering insights into molecular properties that can be difficult to obtain experimentally. diva-portal.org For compounds containing the 3-acetamidobenzoyl moiety, computational methods such as Density Functional Theory (DFT) can be used to study their conformational preferences and electronic structure. mdpi.com
By performing geometry optimizations, the most stable conformation of the molecule can be predicted. mdpi.com These calculations can also provide information about the rotational barriers around single bonds, such as the bond connecting the benzoyl group to the aromatic ring. Furthermore, computational modeling can be used to calculate various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. mdpi.com These properties are crucial for understanding the reactivity of the molecule and its potential interactions with other molecules. nih.gov Computational methods can also be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to validate the proposed structure. nih.gov
Strategic Applications in Organic Chemistry Research
Design and Synthesis of Chemically Active Scaffolds
A primary application of 3-acetamidobenzoyl chloride is in the synthesis of chemically and biologically active scaffolds, particularly heterocyclic compounds. These scaffolds form the core structures of many pharmacologically important molecules. nih.govmdpi.com The reactivity of the acyl chloride group allows for its facile reaction with various nucleophiles, initiating cyclization or derivatization sequences to yield complex heterocyclic systems.
Researchers have successfully utilized this compound and its derivatives to construct a variety of important heterocyclic cores. For instance, it serves as a precursor for creating benzimidazole (B57391) derivatives. In one study, this compound was a key intermediate in the synthesis of a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. nih.gov These compounds were synthesized by reacting the intermediate 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride with various substituted anilines, yielding scaffolds with potential antimicrobial and anticancer activities. nih.gov The introduction of different functional groups, such as nitro and halo groups, onto the aromatic ring was found to influence the biological potency of the synthesized scaffolds. nih.gov
Similarly, derivatives of acetamidobenzoyl chloride have been employed in the synthesis of other heterocyclic systems like pyridazinones, furanones, and oxazines. ekb.egresearchgate.net For example, 3-(p-acetamidobenzoyl)-prop-2-enoic acid, a related compound, has been used as a starting material to generate unnatural amino acid derivatives which are then cyclized to form various heterocycles. ekb.egresearchgate.net These reactions highlight the utility of the acetamidobenzoyl moiety as a foundational element for building diverse molecular libraries. ekb.egresearchgate.netmdpi.com The pyridazinone scaffold, in particular, is a component of compounds studied for a range of biological effects, including antihypertensive, antibacterial, and antifungal activities. sapub.org
Another significant application is in the synthesis of benzoylthioureido derivatives which have shown promise as carbonic anhydrase inhibitors. nih.gov In this synthetic pathway, 3-aminobenzoic acid is first acetylated and then converted to this compound. This intermediate is then reacted to form an acyl isothiocyanate, which subsequently reacts with various amines to produce the target thiourea (B124793) derivatives. nih.gov Several of these compounds exhibited potent and selective inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov
| Scaffold | Synthetic Precursor | Potential Application/Activity | Reference |
|---|---|---|---|
| N-phenylbenzamides | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride | Antimicrobial, Anticancer | nih.gov |
| Pyridazinones | 3-(p-acetamidobenzoyl)-prop-2-enoic acid | Antihypertensive, Antibacterial, Antifungal | ekb.egsapub.org |
| Benzoylthioureido benzenesulfonamides | This compound | Carbonic Anhydrase Inhibition | nih.gov |
| Imidazo[2,1-b]thiadiazoles | E-1-(4-Acetamidobenzoyl)-2-Oxirane Carboxylic Acid | Precursors for other fused heterocycles | sapub.org |
Building Blocks for Complex Organic Architectures
In the lexicon of chemistry, a "building block" is a molecular fragment or a chemical compound possessing reactive functional groups that allow for its assembly into larger, more complex molecular structures. wikipedia.orgboronmolecular.com These blocks are the fundamental units for constructing everything from pharmaceuticals to polymers and advanced materials. hilarispublisher.com this compound exemplifies such a building block due to its bifunctional nature: the highly reactive acyl chloride for forming new bonds and the protected amine (acetamide) that can be deprotected for further functionalization. wikipedia.org
This dual functionality makes it an ideal component for the modular, bottom-up synthesis of complex organic molecules. wikipedia.orgillinois.edu Chemists can strategically utilize the acyl chloride for reactions like acylation of amines or alcohols, while the acetamide (B32628) group remains intact. Subsequently, the amide can be hydrolyzed to reveal a primary amine, opening up a new site for chemical modification. This step-wise reactivity allows for the controlled and directional assembly of intricate molecular architectures. illinois.edu
The synthesis of bioactive molecules often relies on the strategic combination of such building blocks. nih.govweebly.com For example, the previously mentioned synthesis of benzimidazole nih.gov and benzoylthioureido nih.gov derivatives showcases this compound's role as a central building block around which the final complex molecule is constructed. By reacting it with other functionalized molecules, chemists can rapidly generate libraries of related compounds to explore structure-activity relationships. nih.gov
Furthermore, the principles of using building blocks are central to materials science, particularly in the synthesis of novel polymers. researchgate.netrsc.orgmdpi.com While direct examples of this compound in large-scale polymerization are not prevalent in the searched literature, its structure is amenable to incorporation into polymer chains. For instance, it could be reacted with difunctional alcohols or amines to form polyesters or polyamides, respectively. The acetamido group along the polymer backbone would then offer sites for post-polymerization modification, allowing for the fine-tuning of the material's properties. This approach is a cornerstone of developing functional materials with tailored characteristics. mdpi.comd-nb.info
| Feature | Description | Synthetic Advantage | Reference |
|---|---|---|---|
| Acyl Chloride Group | A highly reactive functional group. | Facilitates efficient formation of amide and ester bonds under mild conditions. | nih.govnih.gov |
| Acetamido Group | A protected amine functional group. | Provides stability during initial reactions and can be deprotected later for sequential functionalization. | nih.gov |
| Bifunctionality | Possesses two distinct reactive/functional sites. | Enables modular and directional synthesis of complex molecules and polymers. | wikipedia.orghilarispublisher.com |
| Aromatic Ring | A rigid phenyl core. | Provides a stable scaffold for attaching various substituents and influences the overall shape and electronic properties of the final molecule. | nih.govnih.gov |
Advanced Reagents in Synthetic Transformations
Beyond its role as a structural component, this compound functions as an advanced reagent that enables specific and efficient chemical transformations. Its primary role as a reagent stems from the high electrophilicity of the acyl chloride carbon, making it an excellent acylating agent.
The most common transformation involving this compound is acylation, particularly the formation of amide bonds (amidation). This reaction is fundamental in organic synthesis, especially in the construction of peptides and complex bioactive molecules. As demonstrated in the synthesis of benzimidazole scaffolds, this compound readily reacts with primary and secondary amines to form stable amide linkages in high yields. nih.gov The reaction typically proceeds under mild conditions, often just requiring a suitable solvent and sometimes a non-nucleophilic base to scavenge the HCl byproduct.
Another key transformation is its conversion into other reactive intermediates. For example, in the synthesis of carbonic anhydrase inhibitors, this compound is not used to directly acylate an amine but is first converted into 3-acetamidobenzoyl isothiocyanate. nih.gov This highly reactive intermediate then undergoes addition with an amine to form a thiourea linkage. This two-step process, starting from the acyl chloride, provides an efficient route to a different class of compounds that would be difficult to access directly. nih.gov
The acetamido group itself can be part of the transformation. While often used as a protecting group, it can be converted into other functional groups. For instance, amides can be converted to highly reactive imidoyl chlorides, which are valuable synthons for constructing heterocyclic systems like quinolones and benzimidazoles. sioc-journal.cn This potential transformation adds another layer to the utility of this compound as a versatile reagent, allowing access to a wider range of chemical space.
The use of acyl chlorides like this compound represents a classical yet powerful method for creating key chemical bonds in modern organic synthesis. organic-chemistry.org Its reliability, high reactivity, and the stability of the resulting products ensure its continued use as a valuable reagent in the synthetic chemist's toolbox.
Future Directions and Methodological Advancements
Development of Novel and Efficient Synthetic Routes
The traditional synthesis of 3-acetamidobenzoyl chloride involves the reaction of 3-acetamidobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in a chlorinated solvent. This method is well-established and frequently used as a preparatory step in multi-step syntheses. tandfonline.comnih.gov However, future advancements are focused on developing more efficient, safer, and scalable processes.
Key areas for development include:
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes for the synthesis of acyl chlorides. They provide superior heat and mass transfer, enabling better control over reaction parameters and reducing the risks associated with highly reactive and hazardous reagents like thionyl chloride. This can lead to higher yields, improved purity, and enhanced operational safety.
Novel Chlorinating Agents: Research into new chlorinating agents aims to replace traditional reagents with milder or solid-supported alternatives. These new agents could offer better functional group tolerance and simplify purification by avoiding corrosive byproducts like HCl and SO₂ gas.
Catalytic Methods: The development of catalytic methods for the direct conversion of carboxylic acids to acyl chlorides represents a significant step forward. While not yet standard for this specific compound, such advancements would reduce the stoichiometric waste associated with traditional methods.
| Feature | Conventional Method | Future Directions (Novel/Efficient Routes) |
| Reagents | Thionyl chloride (SOCl₂), Oxalyl chloride | Solid-supported chlorinating agents, Catalytic systems |
| Process Type | Batch processing | Continuous flow chemistry |
| Safety | Handling of corrosive and toxic reagents and byproducts | Improved safety through contained systems and milder reagents |
| Efficiency | Established but can have purification challenges | Potentially higher throughput, yield, and purity |
| Waste | Stoichiometric generation of acid gases (HCl, SO₂) | Reduced waste through catalysis and reagent recycling |
Integration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic processes to minimize environmental impact. rroij.com The synthesis of this compound can be significantly improved by incorporating these principles.
Atom Economy: Traditional methods often have poor atom economy due to the use of stoichiometric chlorinating agents. acs.org Future routes should aim to maximize the incorporation of all materials into the final product, for example, through catalytic cycles. acs.org
Safer Solvents and Reagents: A primary goal is to replace hazardous solvents like dichloromethane (B109758) and toxic reagents like thionyl chloride. One innovative approach could be the use of systems like cyanuric chloride in an aqueous medium, which can generate the necessary acid chloride in situ while avoiding harmful organic solvents. organic-chemistry.org
Reduction of Derivatives: Green chemistry principles advocate for minimizing or avoiding the use of protecting groups to reduce the number of reaction steps and waste generation. acs.org Syntheses should be designed to be selective, targeting the desired functional group without requiring protection of the acetamido group.
Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as biocatalysis or photoredox catalysis, can significantly reduce the energy consumption of the synthesis. gesundheitsindustrie-bw.de The use of highly efficient catalysts is central to achieving this goal. kit.edu
Exploration of Undiscovered Reactivity Profiles
While this compound is primarily known as an acylating agent for creating amide bonds with amines and anilines, its full reactive potential remains to be explored. nih.govnih.gov Future research can unlock new applications by investigating its participation in a wider range of chemical transformations.
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key building block would enable the rapid synthesis of complex molecules in a single step. researchgate.net This strategy is highly efficient for creating libraries of compounds for various applications.
Transition-Metal Catalysis: The acyl chloride functionality can participate in various transition-metal-catalyzed cross-coupling reactions. For instance, decarbonylative coupling reactions could allow the benzoyl group to be used as a source for aryl fragments, opening up new pathways for carbon-carbon and carbon-heteroatom bond formation.
Synthesis of Heterocycles: Beyond simple amides, this compound can serve as a precursor for a diverse range of heterocyclic compounds. Its reaction with bifunctional nucleophiles could lead to the formation of benzoxazines, quinazolinones, or other complex ring systems, similar to the utility of related acetamidobenzoyl derivatives. ekb.egresearchgate.net
Computational Predictions in Reaction Design
Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity, guiding synthetic planning before experiments are conducted. nih.govjstar-research.com
Reaction Pathway Modeling: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathways of this compound with various nucleophiles. jstar-research.com By calculating the activation energies and transition state geometries, chemists can predict reaction outcomes, selectivity (chemo-, regio-, and stereo-), and potential byproducts.
Reactivity and Site-Selectivity Prediction: Computational tools can predict the most reactive sites on a molecule. rsc.org For this compound, this includes not only the highly electrophilic carbonyl carbon but also potential sites for electrophilic aromatic substitution on the benzene (B151609) ring. For instance, web-based tools like RegioSQM can predict the regioselectivity of such reactions with high accuracy, requiring only the molecule's structure as input. chemrxiv.org
Machine Learning Models: As large chemical reaction datasets become more available, machine learning models are being trained to predict the outcomes of reactions with increasing accuracy. nih.gov Such models could be used to discover entirely new reactions or to identify the optimal conditions for a desired transformation involving this compound without the need for extensive experimental screening.
| Computational Method | Application in Reaction Design | Predicted Properties |
| Density Functional Theory (DFT) | Modeling transition states, Calculating reaction energies | Activation energy, Reaction kinetics, Product ratios, Spectroscopic properties jstar-research.com |
| Semi-empirical Methods (e.g., PM3) | Fast prediction of regioselectivity | Lowest energy conformers, Nucleophilic centers (e.g., RegioSQM tool) chemrxiv.org |
| Machine Learning / AI | Predicting reaction outcomes from large datasets | Feasibility of novel reactions, Optimal reaction conditions |
| Molecular Mechanics (MM) | Conformational analysis | Stable 3D geometries of reactants and products |
Q & A
Q. Basic
- Storage : Keep in airtight, moisture-resistant containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis .
- Handling : Use PPE including goggles, nitrile gloves, and lab coats. Avoid contact with water, alcohols, or amines, which can trigger violent reactions .
- Decontamination : Spills should be neutralized with sodium bicarbonate or inert absorbents, followed by rinsing with copious water .
What analytical techniques are recommended for confirming the purity and structure of this compound?
Q. Basic
- NMR spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks for the acetamido group (δ ~2.2 ppm, singlet for CH₃) and aromatic protons (δ ~7.5–8.3 ppm) .
- FT-IR : Confirm the presence of C=O (acyl chloride: ~1800 cm⁻¹) and amide (N-H: ~3300 cm⁻¹) stretches .
- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>98%) and monitor degradation products .
How can researchers optimize reaction conditions for amide bond formation using this compound as an acylating agent?
Q. Advanced
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) or triethylamine to activate the acyl chloride and scavenge HCl, improving coupling efficiency with amines .
- Solvent compatibility : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of amines but require strict anhydrous conditions to avoid hydrolysis .
- Temperature modulation : Room temperature is sufficient for most amines, but sterically hindered substrates may require heating (40–60°C) .
- Monitoring side reactions : TLC or LC-MS can detect over-acylation or dimerization byproducts, necessitating stoichiometric control .
What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Advanced
The electron-withdrawing acetamido group at the meta position increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Key mechanistic considerations:
- Steric effects : The meta-substitution pattern reduces steric hindrance compared to ortho-substituted analogs, improving reaction rates .
- Leaving group stability : Chloride departure is accelerated by resonance stabilization of the acyl intermediate, as observed in kinetic studies of similar benzoyl chlorides .
- Competing pathways : Hydrolysis (in aqueous conditions) or Schotten-Baumann reactions (with aqueous amines) may occur, requiring pH control (pH 8–10) to favor amidation .
How can researchers resolve contradictions in reported yields for reactions involving this compound?
Advanced
Discrepancies often arise from variations in:
- Moisture content : Trace water reduces effective acyl chloride concentration, leading to lower yields. Use molecular sieves or pre-dried solvents .
- Substrate purity : Impurities in the starting amine (e.g., residual moisture) can skew results. Validate amine quality via Karl Fischer titration .
- Reaction scale : Small-scale reactions (<1 mmol) may suffer from disproportionate evaporative losses; optimize using sealed systems or larger volumes .
What strategies mitigate decomposition during long-term storage of this compound?
Q. Advanced
- Inert packaging : Store under argon in amber glass vials to prevent photodegradation and oxidation .
- Stabilizer additives : Small amounts of stabilizers like hydroquinone (0.1% w/w) can inhibit radical-mediated degradation .
- Periodic QC checks : Monitor purity via HPLC every 3–6 months; repurify by distillation under reduced pressure if degradation exceeds 5% .
How does the electronic nature of substituents influence the reactivity of this compound in heterocyclic synthesis?
Advanced
The acetamido group’s electron-donating resonance effects modulate reactivity:
- Ring activation : Meta-substitution directs electrophilic aromatic substitution to the para position, enabling regioselective cyclization (e.g., benzimidazole synthesis) .
- Cross-coupling compatibility : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) require protection of the acyl chloride group, as it can poison catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
